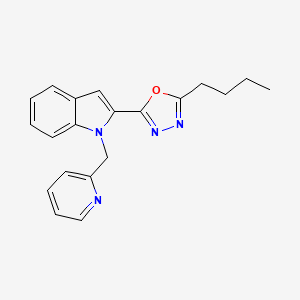
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and receptors, which are involved in the pathogenesis of various diseases. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been reported to inhibit the growth of various cancer cell lines, which suggests its potential as an antitumor agent. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. The compound has also shown promising results in preclinical studies, which suggests its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound requires specialized equipment and expertise, which may limit its use in certain research settings.
Future Directions
There are several future directions that can be explored in the research of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. One direction is to further investigate its potential as an antitumor agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its efficacy and safety in clinical trials. Another direction is to explore its potential as an antidepressant and anxiolytic agent. The compound has shown promising results in animal models, and further research is needed to explore its potential in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves the reaction of 2-(pyridin-2-ylmethyl)-1H-indole with butyl isocyanate and phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The synthesis of this compound has been reported in the literature, and it can be obtained in good yield and purity.
Scientific Research Applications
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has shown potential therapeutic applications in various scientific research studies. It has been found to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as an antidepressant and anxiolytic agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its full therapeutic potential.
properties
IUPAC Name |
2-butyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-3-11-19-22-23-20(25-19)18-13-15-8-4-5-10-17(15)24(18)14-16-9-6-7-12-21-16/h4-10,12-13H,2-3,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCVCREBCFBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

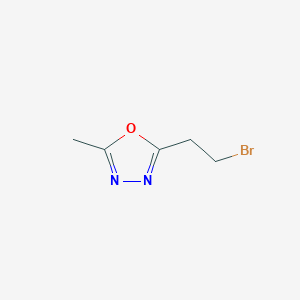

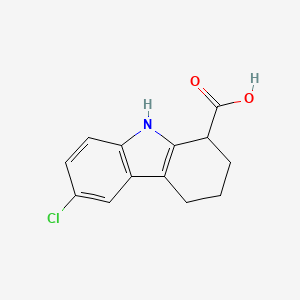
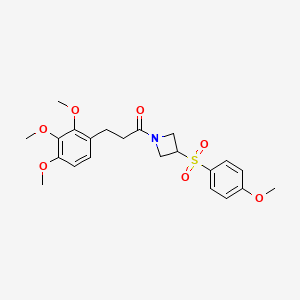
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

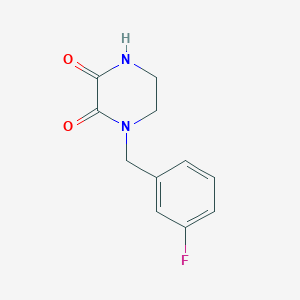
![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)
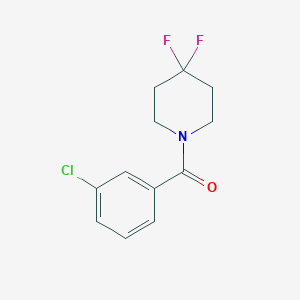
![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)
